molecular formula C20H18N2OS2 B11412282 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11412282
M. Wt: 366.5 g/mol
InChI Key: BSFBSQIVDAEPBC-UHFFFAOYSA-N
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Description

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the thiazoloquinazoline family This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline moiety, with additional functional groups such as isopropyl and o-tolyl groups

Preparation Methods

The synthesis of 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the thiazole ring and the functional groups. Common reagents used in these reactions include thionyl chloride, isopropylamine, and o-toluidine. The reaction conditions usually involve heating under reflux and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity.

Scientific Research Applications

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.

    Medicine: Research has shown that derivatives of this compound exhibit antitumor and antimicrobial activities, making it a potential lead compound for drug development.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2OS2

Molecular Weight

366.5 g/mol

IUPAC Name

3-(2-methylphenyl)-4-propan-2-yl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C20H18N2OS2/c1-12(2)21-18-17(14-9-5-4-8-13(14)3)25-20(24)22(18)16-11-7-6-10-15(16)19(21)23/h4-12H,1-3H3

InChI Key

BSFBSQIVDAEPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3N(C4=CC=CC=C4C(=O)N3C(C)C)C(=S)S2

Origin of Product

United States

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